molecular formula C17H12F5N3O4 B4359841 N-[1-(METHOXYMETHYL)-1H-PYRAZOL-4-YL]-5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURAMIDE

N-[1-(METHOXYMETHYL)-1H-PYRAZOL-4-YL]-5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURAMIDE

Cat. No.: B4359841
M. Wt: 417.29 g/mol
InChI Key: AQWRWCZFCBOLTP-UHFFFAOYSA-N
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Description

N-[1-(METHOXYMETHYL)-1H-PYRAZOL-4-YL]-5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(METHOXYMETHYL)-1H-PYRAZOL-4-YL]-5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURAMIDE typically involves multiple steps, starting with the preparation of the pyrazole and furan rings. One common method involves the reaction of 1-(methoxymethyl)-1H-pyrazole with a suitable furan derivative under controlled conditions. The pentafluorophenoxy group is then introduced through a nucleophilic substitution reaction, often using pentafluorophenol and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to scale up the synthesis process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[1-(METHOXYMETHYL)-1H-PYRAZOL-4-YL]-5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pentafluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the pyrazole or furan rings, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[1-(METHOXYMETHYL)-1H-PYRAZOL-4-YL]-5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURAMIDE has several scientific research applications:

    Chemistry: The compound is studied for its reactivity and potential as a building block in organic synthesis.

    Biology: It may be investigated for its biological activity and potential as a pharmaceutical intermediate.

    Medicine: Research may focus on its potential therapeutic effects and use in drug development.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[1-(METHOXYMETHYL)-1H-PYRAZOL-4-YL]-5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets. The pyrazole and furan rings may interact with enzymes or receptors, leading to various biological effects. The pentafluorophenoxy group can enhance the compound’s stability and reactivity, influencing its overall mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(methoxymethyl)-1H-pyrazol-4-yl]-5-[(trifluoromethyl)phenoxy]-2-furamide
  • N-[1-(methoxymethyl)-1H-pyrazol-4-yl]-5-[(chlorophenoxy)methyl]-2-furamide

Uniqueness

N-[1-(METHOXYMETHYL)-1H-PYRAZOL-4-YL]-5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURAMIDE is unique due to the presence of the pentafluorophenoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

N-[1-(methoxymethyl)pyrazol-4-yl]-5-[(2,3,4,5,6-pentafluorophenoxy)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F5N3O4/c1-27-7-25-5-8(4-23-25)24-17(26)10-3-2-9(29-10)6-28-16-14(21)12(19)11(18)13(20)15(16)22/h2-5H,6-7H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQWRWCZFCBOLTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C=C(C=N1)NC(=O)C2=CC=C(O2)COC3=C(C(=C(C(=C3F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F5N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(METHOXYMETHYL)-1H-PYRAZOL-4-YL]-5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURAMIDE
Reactant of Route 2
Reactant of Route 2
N-[1-(METHOXYMETHYL)-1H-PYRAZOL-4-YL]-5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURAMIDE
Reactant of Route 3
Reactant of Route 3
N-[1-(METHOXYMETHYL)-1H-PYRAZOL-4-YL]-5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURAMIDE
Reactant of Route 4
Reactant of Route 4
N-[1-(METHOXYMETHYL)-1H-PYRAZOL-4-YL]-5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURAMIDE
Reactant of Route 5
Reactant of Route 5
N-[1-(METHOXYMETHYL)-1H-PYRAZOL-4-YL]-5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURAMIDE
Reactant of Route 6
Reactant of Route 6
N-[1-(METHOXYMETHYL)-1H-PYRAZOL-4-YL]-5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURAMIDE

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